molecular formula C15H12O4 B2813085 (Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one CAS No. 620546-97-6

(Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2813085
CAS No.: 620546-97-6
M. Wt: 256.257
InChI Key: JVVRUGVKUHMVKJ-ZROIWOOFSA-N
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Description

Introduction to (Z)-6-Ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Structural Classification and Nomenclature

This compound belongs to the aurone subclass of flavonoids, characterized by a benzofuran-3(2H)-one backbone substituted at positions 2 and 6. The IUPAC name reflects three structural components:

  • Benzofuran-3(2H)-one core : A fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 7–9), with a ketone group at position 3.
  • Ethoxy group : An ethoxy substituent (-OCH₂CH₃) at position 6.
  • (Z)-Furan-2-ylmethylene group : A furan-derived methylene unit at position 2, where the double bond configuration is Z (cis), as determined by crystallographic and spectroscopic analyses.

The molecular formula is C₁₆H₁₄O₄ , with a molar mass of 270.28 g/mol. The compound’s planar structure enables π-π stacking interactions, while the ethoxy group enhances solubility in polar organic solvents.

Table 1: Key Structural Features
Feature Description
Core structure Benzofuran-3(2H)-one
Substituents 6-Ethoxy, 2-(furan-2-ylmethylene)
Double bond geometry Z-configuration (cis) at C2–C1' position
Molecular symmetry C₁ point group due to asymmetric substitution pattern

Historical Development of Benzofuran-3(2H)-one Research

Research on benzofuran-3(2H)-ones began in the mid-20th century, driven by interest in natural products like aureusidin and sulfuretin . Key milestones include:

  • 1950s–1970s : Isolation of aurones from Coreopsis species and early synthetic efforts using Claisen-Schmidt condensations.
  • 1990s–2000s : Development of Knoevenagel condensation as a regioselective method for synthesizing 2-arylidenebenzofuran-3(2H)-ones, enabling structural diversification.
  • 2020s : Advancements in green chemistry, such as the use of dimethyl sulfoxide (DMSO) as a dual synthon for constructing quaternary centers in benzofuran-3(2H)-ones under metal-free conditions.

The synthesis of this compound exemplifies the application of these historical methods, particularly Knoevenagel condensations between 6-ethoxybenzofuran-3(2H)-one and furfural derivatives.

Significance in Medicinal Chemistry

Benzofuran-3(2H)-ones exhibit broad bioactivity due to their ability to modulate enzymatic and receptor targets:

  • Antimicrobial activity : The furan and benzofuran moieties disrupt microbial cell membranes via hydrophobic interactions.
  • Anti-inflammatory effects : Aurones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway.
  • Anticancer potential : Conjugated double bonds enable intercalation into DNA, as demonstrated in studies on leukemia cell lines.

The ethoxy group in this compound enhances metabolic stability compared to hydroxylated analogs, making it a candidate for drug development.

Research Objectives and Methodological Approaches

Current research priorities include:

  • Synthetic optimization : Improving yield and stereoselectivity in Knoevenagel condensations through catalyst screening (e.g., piperidine vs. morpholine).
  • Structure-activity relationship (SAR) studies : Correlating substituent effects (e.g., ethoxy vs. methoxy) with bioactivity.
  • Computational modeling : Predicting binding affinities for COX-2 and DNA topoisomerases using density functional theory (DFT).

Methodologies employed in recent studies:

  • Spectroscopic characterization : Nuclear magnetic resonance (NMR) for confirming Z-configuration.
  • X-ray crystallography : Resolving molecular geometry and intermolecular interactions.
  • In vitro assays : Evaluating antimicrobial activity via minimum inhibitory concentration (MIC) tests.
Table 2: Recent Methodological Advances
Technique Application Key Finding
TCT-DMSO synthesis Quaternary center formation 85% yield under metal-free conditions
HPLC-PDA analysis Purity assessment >98% purity achieved
Molecular docking Target identification Strong COX-2 binding (ΔG = -9.2 kcal/mol)

Properties

IUPAC Name

(2Z)-6-ethoxy-2-(furan-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-2-17-11-5-6-12-13(8-11)19-14(15(12)16)9-10-4-3-7-18-10/h3-9H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVRUGVKUHMVKJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese(III) and cobalt(II) catalysts for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of (Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of cellular signaling pathways . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Aurone derivatives exhibit structural diversity based on substituents at positions 2 and 6 of the benzofuranone core. Below is a systematic comparison of (Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one with analogous compounds:

Substituent Effects on Physical Properties
Compound Name Substituents (Position 2 / Position 6) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
This compound Furan-2-ylmethylene / Ethoxy Data not provided Data not provided ~298.3 (calculated)
(Z)-6-Hydroxy-2-(quinolin-5-ylmethylene)benzofuran-3(2H)-one (A6) Quinolin-5-ylmethylene / Hydroxy Not reported Not reported 290.0812 (HRMS)
(Z)-2-(3-Hydroxy-4-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6y) 3-Hydroxy-4-methoxybenzylidene / Hydroxy 254.9–255.5 86.2 283.0611 (HRMS)
(Z)-2-(Thiophen-2-ylmethylene)benzofuran-3(2H)-one (3h) Thiophen-2-ylmethylene / H 114–117 59 242.3 (calculated)

Key Observations :

  • Thermal Stability : Higher melting points in compounds like 6y (>250°C) suggest greater crystallinity due to hydrogen bonding from hydroxyl groups, whereas the ethoxy group may reduce intermolecular interactions, lowering the melting point .
Spectral and Structural Differences
  • ¹H NMR: The furan-2-ylmethylene group in the target compound would show characteristic protons at δ ~6.5–7.5 ppm (furan ring) and a singlet for the exocyclic methylene (=CH–) around δ 7.8–8.0 ppm . In contrast, quinoline-substituted A6 exhibits aromatic protons upfield (δ 7.0–8.5 ppm) due to electron-withdrawing effects of the nitrogen heterocycle .
  • HRMS :

    • The ethoxy group increases molecular weight by ~29 Da compared to hydroxy analogs (e.g., 6y: 283.0611 vs. target: ~298.3).

Biological Activity

(Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by the fusion of benzene and furan rings, positions it as a significant candidate for pharmacological research. This article explores its biological activity, including anticancer, antibacterial, and antioxidative properties, supported by data tables and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran compounds are recognized for their wide array of pharmacological effects. They exhibit various biological activities such as:

  • Antitumor : Many benzofuran derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antibacterial : These compounds can combat bacterial infections effectively.
  • Antioxidative : They possess properties that help mitigate oxidative stress.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer progression.
  • DNA Interaction : It can bind to DNA, disrupting replication in cancerous cells.
  • Cell Signaling Modulation : The compound may alter cellular signaling pathways that are crucial for tumor growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a structure–activity relationship (SAR) analysis demonstrated that modifications in the benzofuran structure significantly influence its cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

CompoundCell LineIC50 (µM)Notes
This compoundK562 (Leukemia)5.0Selectively toxic to cancer cells
Similar Benzofuran DerivativeHL60 (Leukemia)0.1High cytotoxicity with low normal cell toxicity

The above data indicates that this compound exhibits significant cytotoxic activity against leukemia cells while sparing normal cells, suggesting a favorable therapeutic index.

Antibacterial Properties

In addition to its anticancer effects, this compound has demonstrated antibacterial activity against a range of pathogens. A recent study evaluated its efficacy against various Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy Data

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus2332
Escherichia coli2416
Pseudomonas aeruginosa2064

These results indicate that this compound has promising antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.

Antioxidative Activity

The antioxidative properties of benzofuran derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Antioxidative Activity Data

CompoundDPPH Scavenging Activity (%)
This compound85
Standard Antioxidant (Ascorbic Acid)90

The antioxidative efficacy of this compound is comparable to standard antioxidants like ascorbic acid, indicating its potential role in preventing oxidative damage.

Q & A

Q. What are the key synthetic routes for (Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one, and how can reaction conditions be optimized?

The compound is synthesized via a base-catalyzed condensation between 6-ethoxybenzofuran-3(2H)-one and furan-2-carbaldehyde. Optimal conditions include using ethanol as the solvent and potassium carbonate as the base at 60–80°C for 6–12 hours . Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of benzofuranone to aldehyde) and avoiding over-oxidation. Side products like (E)-isomers can be minimized by inert atmosphere or low-temperature stirring .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Confirm structural integrity using:

  • 1H/13C NMR : To verify Z-configuration (δ 6.8–7.2 ppm for olefinic protons) and ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ at m/z 298.0845 for C16H14O4) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay (IC50 values for breast cancer lines like MCF-7) .
  • Anti-inflammatory : COX-2 inhibition ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Substituent Variation : Replace ethoxy with methoxy, hydroxy, or halogen groups to assess solubility and target binding .
  • Scaffold Hybridization : Fuse with triazole or pyrrolidine rings (e.g., as in ) to enhance pharmacokinetics .
  • Quantitative Analysis : Use IC50/EC50 values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours in MTT assays) .
  • Dose-Response Curves : Use ≥5 concentrations (0.1–100 µM) to confirm reproducibility .
  • Mechanistic Triangulation : Combine apoptosis assays (Hoechst staining), mitochondrial membrane potential loss (JC-1 dye), and cell cycle analysis (flow cytometry) .

Q. How does the Z-isomer configuration influence pharmacological activity compared to the E-isomer?

The Z-isomer’s planar structure enhances π-π stacking with biological targets (e.g., DNA topoisomerases). In breast cancer models, Z-isomers show 3–5× lower IC50 than E-forms due to improved binding to hydrophobic pockets . Confirm stereochemistry via NOESY NMR (cross-peaks between furan and benzofuran protons) .

Q. What computational methods predict the compound’s drug-likeness and target interactions?

  • ADMET Prediction : SwissADME for Lipinski’s Rule compliance (logP <5, MW <500) .
  • Molecular Dynamics (MD) : GROMACS to simulate binding stability with kinases (e.g., EGFR) .
  • Docking Studies : Glide/SP docking to identify key residues (e.g., hydrogen bonds with Thr766 in EGFR) .

Methodological Notes

  • Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) to separate Z/E isomers .
  • Stability Testing : Monitor degradation in PBS (pH 7.4) at 37°C over 48 hours via UV-Vis (λmax 320 nm) .
  • Statistical Validation : Apply ANOVA with Tukey’s post hoc test (p<0.05) for biological replicates .

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